N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
The compound N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a methyl group and at the 7-position with a thioether-linked acetamide moiety. The acetamide is further substituted with a 3-methoxyphenyl group. This structure combines a heterocyclic scaffold with sulfur and nitrogen-rich substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-13-12(18-19-20)14(16-8-15-13)23-7-11(21)17-9-4-3-5-10(6-9)22-2/h3-6,8H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGGIHUTNAJKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-methoxyphenyl acetamide with 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives. The compound's structure features a triazole ring linked to a thioacetamide moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing triazole rings have been shown to inhibit the proliferation of various cancer cell lines. A study reported that certain triazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and A549, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 5.85 |
| Triazole Derivative B | A549 | 4.53 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Mycobacterium smegmatis .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells by increasing caspase activity .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that may contribute to their protective effects against cellular damage in cancer and microbial infections .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole-containing compounds:
- Anticancer Study : A recent investigation highlighted that triazole derivatives showed significant cytotoxicity against breast cancer cells (MCF-7), with one compound achieving an IC50 value of 5.85 µM .
- Antimicrobial Evaluation : Another study demonstrated that related compounds effectively inhibited the growth of pathogenic bacteria and fungi, suggesting a broad spectrum of antimicrobial activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that derivatives with methoxy substitutions enhance cytotoxicity against various cancer cell lines. The mechanism involves increased cellular uptake and interaction with DNA, leading to apoptosis in cancer cells.
Antimicrobial Properties
This compound has also demonstrated promising antimicrobial activity. Investigations into its efficacy against both Gram-positive and Gram-negative bacteria have revealed significant inhibitory effects. The thioether moiety present in its structure may contribute to disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Biological Research
Mechanism of Action Studies
The mechanism of action for this compound is primarily studied through biochemical assays. These studies aim to elucidate how the compound interacts with specific biological targets and pathways involved in disease processes.
Enzyme Inhibition
Similar compounds have been shown to act as inhibitors of key enzymes involved in cancer proliferation and survival pathways. For example, they may inhibit topoisomerases or other kinases critical for DNA replication and repair processes.
Potential Therapeutic Applications
| Therapeutic Area | Application | Evidence/Studies |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | Enhanced activity due to methoxy substitution |
| Antimicrobial | Inhibition of bacterial growth | Significant effects on Staphylococcus aureus and Escherichia coli |
| Antiviral | Potential antiviral properties under investigation | Ongoing studies on viral replication inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of triazole derivatives similar to this compound against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to improved cellular uptake and interaction with DNA.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of this compound against multiple pathogens. It demonstrated significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting its potential development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Triazolo[4,5-d]Pyrimidine Derivatives
- SC241 ([3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxyethyl)-amine): Shares the triazolo[4,5-d]pyrimidine core but differs in substituents. The 7-position is modified with a bis-(2-methoxyethyl)-amine group instead of a thioacetamide, suggesting divergent pharmacological targets (e.g., kinase inhibition vs. receptor modulation) .
- Vicasinabine: A CB2 receptor agonist with a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a methyltetrazolylmethyl group and at the 7-position with a pyrrolidin-3-ol. The absence of a thioether linkage highlights how minor structural changes redirect biological activity .
Thioether-Linked Derivatives
- Compound 9e (2-((3-(4-(Morpholinomethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole): Features a benzo[d]oxazole-thio substituent at the 7-position and a morpholinomethyl-benzyl group at the 3-position. The electron-rich benzo[d]oxazole may enhance π-stacking interactions compared to the target compound’s 3-methoxyphenyl group .
- This contrasts with the target’s stable acetamide linkage .
Table 1: Comparative Physical Properties
- Synthetic Efficiency : The target compound’s synthesis may face challenges in yield optimization, as seen in related derivatives (e.g., 9d: 23.5% yield vs. 9e: 89.9% yield). Solvent systems (e.g., toluene/acetonitrile) and protecting group strategies (e.g., tert-butyl carbamates) significantly influence outcomes .
Pharmacological and Functional Insights
- SC241 : Demonstrates kinase inhibitory activity due to its bulky bis-(2-methoxyethyl)-amine group, which may sterically hinder ATP-binding pockets. The target compound’s thioacetamide group likely confers distinct target selectivity .
- Vicasinabine : As a CB2 agonist, its pyrrolidin-3-ol substituent is critical for receptor binding. The target’s 3-methoxyphenyl group may instead favor interactions with aromatic residues in enzymes or other receptors .
- Compound 7d : The acrylamide group enables covalent binding to cysteine residues, a feature absent in the target compound. This difference could translate to varied pharmacokinetic profiles (e.g., longer target residence time for 7d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
